molecular formula C16H23NO3 B12960270 tert-Butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

tert-Butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Cat. No.: B12960270
M. Wt: 277.36 g/mol
InChI Key: ATJRDIDZQTXJLY-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy and Phenyl Groups: The hydroxy group is introduced via a hydroxylation reaction, while the phenyl group can be added through a Friedel-Crafts alkylation reaction.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during the synthesis and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate
  • Rel-tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
  • Rel-tert-butyl ((1S,2R,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)carbamate

Uniqueness

Rel-tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and phenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14-/m1/s1

InChI Key

ATJRDIDZQTXJLY-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.